tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate
Description
tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate (CAS: 19357-10-9) is a specialized organic compound featuring a tert-butyl carbamate group attached to a but-3-en-2-yl backbone with an ethoxysulfonyl substituent at the 4-position. Its molecular formula is C₁₁H₂₂NO₅S, yielding a molecular weight of 280.07 g/mol. This compound is structurally characterized by a vinyl sulfone moiety, which acts as a Michael acceptor, making it reactive toward nucleophiles like cysteine thiols in biological systems .
The tert-butyl carbamate (Boc) group serves as a protective group for amines, enhancing stability during synthetic processes.
Properties
IUPAC Name |
ethyl (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-ene-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-6-16-18(14,15)8-7-9(2)12-10(13)17-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,13)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWUAFNFOUSVPJ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C=CC(C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOS(=O)(=O)/C=C/C(C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate sulfonyl chloride derivative under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triethylamine, sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can participate in various biochemical reactions, potentially inhibiting or modifying the activity of enzymes and proteins. The tert-butyl carbamate group serves as a protecting group, stabilizing the compound and preventing unwanted side reactions .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
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